1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene chemical properties
1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene chemical properties
An In-depth Technical Guide to 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary and Introduction
1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene (CAS No. 23131-73-9) is a highly functionalized aromatic compound of significant interest in advanced organic synthesis.[1] Its unique trifunctional structure, featuring a reactive benzylic chloride (chloromethyl group), a less reactive aryl chloride, and an electron-withdrawing trifluoromethyl group, makes it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, key reactivity patterns, and its applications, particularly as an intermediate in the development of novel pharmaceutical and agrochemical agents. The strategic placement of the trifluoromethyl group is particularly notable, as this moiety is known to enhance critical properties in drug candidates, such as metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles.
Core Chemical and Physical Properties
Molecular Identity and Structure
The compound's structure is defined by a benzene ring substituted at positions 1, 4, and 2 with chloro, chloromethyl, and trifluoromethyl groups, respectively.
Molecular Structure Diagram
Caption: 2D structure of 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene | N/A |
| CAS Number | 23131-73-9 | [1] |
| Molecular Formula | C₈H₅Cl₂F₃ | [1] |
| Molecular Weight | 229.03 g/mol | [1] |
| SMILES | C1=CC(=C(C=C1Cl)C(F)(F)F)CCl | [1] |
| MDL Number | MFCD03412205 | [1] |
Physicochemical Data
This compound is typically supplied for research and development purposes. While extensive physical data is not broadly published, typical properties and supplier recommendations provide insight into its characteristics.
Table 2: Physicochemical Properties
| Property | Value | Rationale / Notes |
| Appearance | Colorless to pale yellow liquid | Based on similar halogenated aromatic compounds.[2] |
| Storage | Inert atmosphere, 2-8°C | Recommended by suppliers, suggesting potential reactivity with air/moisture or thermal instability.[1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Expected due to its organic structure. |
| Water Solubility | Low | Typical for halogenated aromatic hydrocarbons.[3] |
Anticipated Spectroscopic Profile
A robust analytical characterization is essential for confirming the identity and purity of this intermediate. Based on its structure, the following spectroscopic signatures are expected:
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¹H NMR: The proton spectrum would be characterized by a distinct singlet for the benzylic protons of the -CH₂Cl group (typically δ 4.5-4.8 ppm). The aromatic region would show complex splitting patterns for the three protons on the benzene ring, influenced by their coupling to each other and potentially long-range coupling to the fluorine atoms.
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¹³C NMR: The spectrum would show eight distinct carbon signals. Key signals include the benzylic carbon of the -CH₂Cl group (~45 ppm), the aromatic carbons attached to chlorine and the chloromethyl group, and the carbon of the -CF₃ group, which would appear as a quartet due to C-F coupling.
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¹⁹F NMR: A sharp singlet would be observed for the three equivalent fluorine atoms of the trifluoromethyl group.
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Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks). Key fragmentation would likely involve the loss of a chlorine radical (·Cl) from the chloromethyl group, leading to the formation of a stable benzylic carbocation.
Synthesis, Reactivity, and Mechanistic Insights
Proposed Synthetic Pathway: Electrophilic Chloromethylation
A logical and industrially relevant method for synthesizing 1-chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene is the electrophilic chloromethylation of 1-chloro-2-(trifluoromethyl)benzene. This reaction, a variant of the Friedel-Crafts alkylation, typically employs a chloromethylating agent and a Lewis acid catalyst.
Synthetic Workflow Diagram
Caption: Proposed synthesis via chloromethylation of 1-chloro-2-(trifluoromethyl)benzene.
Exemplary Experimental Protocol: Chloromethylation
This protocol is illustrative, based on established chemical principles. Researchers must conduct their own risk assessment and optimization.
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Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the Lewis acid catalyst (e.g., aluminum chloride, 1.1 eq.).
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Solvent and Substrate: Add a suitable anhydrous solvent (e.g., dichloromethane) and cool the flask to 0°C in an ice bath. Add 1-chloro-2-(trifluoromethyl)benzene (1.0 eq.) to the stirred suspension.
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Reagent Addition: Slowly add the chloromethylating agent (e.g., chloromethyl methyl ether, 1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 5°C. The use of chloromethyl methyl ether is highly regulated due to its carcinogenicity; alternative reagents may be considered.[4]
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Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
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Quenching: Carefully and slowly pour the reaction mixture into a beaker of crushed ice and water to quench the reaction and decompose the Lewis acid.
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Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Core Reactivity Profile
The molecule's utility stems from the differential reactivity of its functional groups.
Chemical Reactivity Sites
Caption: Key reactive sites on the 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene scaffold.
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Chloromethyl Group (-CH₂Cl): This is the most reactive site. As a benzylic halide, it is an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, serving as the primary handle for elaborating the molecular structure.
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Causality: The stability of the intermediate benzylic carbocation (in Sₙ1 pathways) or the accessibility of the benzylic carbon (in Sₙ2 pathways) makes this group highly susceptible to attack by nucleophiles.
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Aryl Chloride (-Cl): The chlorine atom attached directly to the aromatic ring is significantly less reactive towards classical nucleophilic substitution. However, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination).
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Causality: The strong electron-withdrawing effect of the adjacent trifluoromethyl group deactivates the ring, making these cross-coupling reactions potentially challenging and requiring specialized catalysts and conditions.
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Trifluoromethylated Ring: The -CF₃ group is a powerful deactivating group, making the aromatic ring electron-deficient and thus resistant to further electrophilic substitution. This property is beneficial as it prevents unwanted side reactions on the ring during functionalization of the chloromethyl group.
Applications in Drug Discovery and Development
The unique combination of functional groups makes this compound a valuable intermediate for synthesizing targeted therapeutic agents.
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Scaffold for Bioactive Molecules: The primary application is as a scaffold. The chloromethyl group allows for the attachment of various pharmacophores or linking units, while the trifluoromethyl- and chloro-substituted benzene core provides a stable, lipophilic base.
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Enhancing Pharmacokinetic Properties: The trifluoromethyl group is a well-known bioisostere for other chemical groups and is often incorporated into drug candidates to block metabolic degradation, increase binding affinity, and enhance membrane permeability.
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Versatility in Synthesis: Its ability to undergo sequential and selective reactions at its two different chlorine centers allows for the construction of complex molecules, which is critical in modern drug development pipelines targeting ailments from cancer to central nervous system disorders.[5]
Safety, Handling, and Storage Protocols
Due to its reactive nature, proper handling of 1-chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene is critical.
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Hazard Assessment: As a benzylic halide, this compound should be treated as a potential lachrymator and is expected to be corrosive, causing skin burns and serious eye damage.[6] Inhalation of vapors may cause respiratory irritation.
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Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.
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Handling Protocol:
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Ensure all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chloromethyl group.
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Use non-sparking tools and work away from ignition sources, as related compounds can be flammable.[7]
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For spills, use an inert absorbent material. Avoid contact with water.
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Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong bases, amines, and moisture.[1]
Conclusion
1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene is a specialized chemical intermediate with a high potential for utility in research and development. Its value is derived from the strategic combination of a highly reactive site for molecular elaboration (the chloromethyl group), a site for more advanced modifications (the aryl chloride), and a key pharmacologically-relevant moiety (the trifluoromethyl group). A thorough understanding of its reactivity, coupled with stringent safety protocols, enables chemists to leverage this powerful building block in the synthesis of next-generation pharmaceuticals and advanced materials.
References
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PubChem. (n.d.). 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-(Chloromethyl)-4-(trifluoromethyl)benzene: Fluorinated Aromatic Compound Technical Guide. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Retrieved from [Link]
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Airgas. (2021, September 15). SAFETY DATA SHEET - 1-Chloro-4-(trifluoromethyl)benzene. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 1-(Chloromethyl)-2-(trifluoromethoxy)benzene: Properties and Applications. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (2020, December 15). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
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